Product packaging for 3-Amino-5-methylazepan-2-one(Cat. No.:)

3-Amino-5-methylazepan-2-one

Cat. No.: B13067679
M. Wt: 142.20 g/mol
InChI Key: WPKUQTMEJYTWKS-UHFFFAOYSA-N
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Description

3-Amino-5-methylazepan-2-one is a substituted azepan-2-one (caprolactam) derivative. Compounds featuring the azepan-2-one scaffold are of significant interest in medicinal and organic chemistry as key intermediates and building blocks for the synthesis of more complex molecules. The specific applications, research value, and mechanism of action for this particular compound require consultation of the relevant scientific literature. Researchers are encouraged to characterize this product thoroughly for their specific applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B13067679 3-Amino-5-methylazepan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-5-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(8)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

WPKUQTMEJYTWKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)C(C1)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Amino 5 Methylazepan 2 One

De Novo Synthesis Approaches

De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org For 3-Amino-5-methylazepan-2-one, this involves building the seven-membered ring from an acyclic precursor that already contains the necessary carbon, nitrogen, and oxygen atoms.

Ring-closing lactamization is a cornerstone of lactam synthesis. These methods involve the formation of an amide bond within a single molecule to create a cyclic structure. The success of these strategies often depends on the choice of activating agents and reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

One of the most direct routes to lactams is the intramolecular cyclization of ω-amino acids. For the target molecule, the logical precursor would be a derivative of 6-amino-4-methyl-2-aminoheptanoic acid. The direct thermal condensation of such amino acids can be challenging and often requires high temperatures, which can lead to side reactions.

A more controlled approach involves the activation of the carboxylic acid moiety to facilitate amide bond formation under milder conditions. mdpi.com Common activating agents include carbodiimides (like DCC or EDC), phosphonium salts, or the conversion of the carboxylic acid to a more reactive derivative such as an acyl chloride or an active ester. nih.govresearchgate.net The general principle involves converting the carboxylic acid's hydroxyl group into a good leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal amino group.

Table 1: Representative Conditions for Intramolecular Amidation

Precursor TypeActivating Agent/CatalystSolventTemperatureNotes
ω-Amino AcidCarbodiimides (e.g., EDC)DMF, CH₂Cl₂Room Temp.Generates urea byproduct.
ω-Amino AcidBoron Lewis Acids (e.g., B(OMe)₃)XyleneRefluxDrives reaction by water removal.
ω-Amino EsterBase (e.g., NaH, KHMDS)THF, TolueneRoom Temp. to RefluxSuitable for activated esters (e.g., methyl, ethyl).
ω-Amino AcidSilica GelMicrowaveHighGreen chemistry approach, avoids solvents. mdpi.com

This method's primary challenge for synthesizing this compound lies in preparing the specific, difunctionalized acyclic precursor with precise control over the placement of the methyl and amino groups.

This strategy involves precursors where the amino group at the C3 position is introduced before the ring-closing step. A plausible precursor could be a derivative of 2,6-diamino-4-methylheptanoic acid, where one of the amino groups is selectively protected to ensure the correct amide bond formation.

The cyclization proceeds similarly to the methods described above, with the key difference being the presence of an additional functional group that must be carried through the synthesis. The choice of protecting groups for the C3-amino function is critical; it must be stable to the cyclization conditions and readily removable in a subsequent step.

Ring expansion reactions provide an alternative route, transforming more readily available six-membered rings into the desired seven-membered azepanone core. nih.gov These methods are powerful tools for creating medium-sized rings, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. researchgate.net

The Beckmann rearrangement is a classic and industrially significant reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org For the synthesis of azepanones (lactams), a substituted cyclohexanone oxime is used as the starting material. alfa-chemistry.com The archetypal example is the conversion of cyclohexanone oxime to caprolactam, the monomer for Nylon 6. wikipedia.org

To synthesize this compound, one would start with a correspondingly substituted cyclohexanone. A potential precursor is 2-amino-4-methylcyclohexanone. This ketone would first be converted to its oxime by reacting with hydroxylamine. The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride to initiate the rearrangement. wikipedia.orgmasterorganicchemistry.com

A key feature of the Beckmann rearrangement is its stereospecificity: the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. alfa-chemistry.com This has significant regiochemical implications. For the oxime of 2-amino-4-methylcyclohexanone, two geometric isomers (E and Z) are possible, leading to two potential lactam products. Careful control of the reaction conditions or separation of the oxime isomers would be necessary to ensure the migration of the correct carbon atom to form the desired 3-amino-substituted lactam rather than a 7-amino isomer.

Table 2: Common Reagents for Beckmann Rearrangement

Catalyst/ReagentFunctionTypical Conditions
Strong Brønsted Acids (H₂SO₄, PPA)Activates the oxime hydroxyl group by protonation. alfa-chemistry.comHigh temperature (>100 °C)
Lewis Acids (PCl₅, SOCl₂, BF₃)Converts the hydroxyl into a better leaving group. alfa-chemistry.comOften milder than strong acids.
Cyanuric Chloride / ZnCl₂Catalytic system for activating the hydroxyl group. wikipedia.orgEfficient for large-scale synthesis.
Acylating Agents (TsCl, MsCl)Forms a sulfonate ester intermediate (e.g., tosylate). alfa-chemistry.comMild conditions.

Ring Expansion Methodologies

Semipinacol Rearrangements

The semipinacol rearrangement is another powerful method for ring expansion. synarchive.com This reaction typically involves a 2-heterosubstituted alcohol, where the heteroatom acts as a leaving group. wikipedia.org The departure of the leaving group generates an electrophilic carbon center, which triggers a 1,2-migration of an adjacent alkyl group to expand the ring, ultimately forming a carbonyl group. synarchive.comrsc.org

For the synthesis of this compound, a potential starting material could be a 1-(aminomethyl)-2-hydroxy-4-methylcyclohexanol derivative. In this scenario, activation of the exocyclic primary alcohol (e.g., by conversion to a tosylate or mesylate) would be followed by a base- or acid-catalyzed rearrangement. The migration of the C1-C6 bond of the cyclohexane ring to the exocyclic carbon would result in the formation of a seven-membered ring ketone. Subsequent functional group manipulations would be required to install the lactam functionality. While a versatile tool for forming quaternary carbon centers and constructing complex carbocycles, its application to lactam synthesis is less direct than the Beckmann rearrangement and would likely involve a multi-step sequence post-expansion. nih.gov

Functionalization and Derivatization of Existing Azepane-2-one Cores

A primary approach to the synthesis of this compound involves the sequential or tandem functionalization of a pre-existing azepane-2-one (also known as ε-caprolactam) ring. This strategy relies on the development of highly stereoselective and regioselective reactions to install the desired amino and methyl groups at the C3 and C5 positions, respectively.

Stereoselective Introduction of the Amino Group at C3

The introduction of an amino group at the C3 position (α-position to the carbonyl) of the azepan-2-one (B1668282) ring requires careful control of stereochemistry. Direct α-amination of lactam enolates is a common strategy. This can be achieved using electrophilic aminating agents. The stereochemical outcome of such reactions can be directed by the existing chirality in the substrate or by the use of chiral reagents.

Methodologies for the direct α-amination of amides and lactams have been explored, including a (3+2) vinyl azide-enolate cycloaddition which, after rearrangement, yields α-amino lactams chemrxiv.org. While not yet specifically demonstrated for this compound, this approach represents a potential avenue for its synthesis.

Key Research Findings for C3-Amination:

MethodReagentsStereocontrolPotential Applicability
Electrophilic AminationAzodicarboxylates, Sulfonyl azidesSubstrate or reagent controlHigh
Vinyl Azide CycloadditionVinyl azides, baseSubstrate-dependentModerate

Regioselective Installation of the Methyl Group at C5

The regioselective introduction of a methyl group at the C5 position of the azepan-2-one ring is a key synthetic challenge. One of the most promising strategies to achieve this is through a conjugate addition (Michael addition) reaction to an α,β-unsaturated azepan-2-one precursor. This approach allows for the formation of a carbon-carbon bond at the β-position (C5) relative to the carbonyl group. The stereoselectivity of this addition can be controlled through various asymmetric conjugate addition methodologies.

The use of organocuprates or other organometallic reagents in the presence of chiral ligands can facilitate the enantioselective conjugate addition of a methyl group. While the direct application to an unsaturated 5-methylazepan-2-one precursor for the synthesis of the target molecule is not explicitly detailed in readily available literature, the principles of asymmetric conjugate addition to α,β-unsaturated lactams are well-established nih.gov.

Strategies for C5-Methylation:

StrategyKey FeaturesStereocontrol
Conjugate AdditionRequires an α,β-unsaturated azepan-2-one precursor.Can be achieved using chiral catalysts or auxiliaries.
Alkylation of EnolatesMay lead to mixtures of regioisomers (C3 vs C5).Can be directed by steric or electronic factors.

N-Alkylation and N-Acylation Strategies

The final diversification of the this compound scaffold can be achieved through N-alkylation or N-acylation of the lactam nitrogen. For instance, N-methylation to form 1-methylazepan-2-one derivatives can be accomplished using standard alkylating agents such as methyl iodide in the presence of a base. The reactivity of the lactam nitrogen can be influenced by the substituents on the ring.

N-acylation can be similarly achieved using acyl chlorides or anhydrides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide range of functional groups to the azepane core.

Enantioselective and Diastereoselective Synthetic Routes

To obtain enantiomerically pure this compound, it is essential to employ synthetic routes that allow for the precise control of the stereochemistry at both the C3 and C5 positions. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.org. Once the desired stereochemistry is established, the auxiliary can be removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to the azepan-2-one nitrogen. This auxiliary would then direct the stereoselective introduction of the amino group at C3 and the methyl group at C5. For example, a chiral auxiliary could control the facial selectivity of the enolate in an α-amination reaction. Similarly, in a conjugate addition to an unsaturated lactam, the chiral auxiliary can block one face of the molecule, leading to a highly diastereoselective addition of the methyl group nih.gov. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations nih.gov.

Hypothetical Chiral Auxiliary-Mediated Synthesis:

StepReactionStereocontrol
1Attachment of chiral auxiliary to azepan-2-one-
2Introduction of C4-C5 double bond-
3Diastereoselective conjugate methylation at C5Directed by the chiral auxiliary
4Diastereoselective α-amination at C3Directed by the chiral auxiliary
5Removal of chiral auxiliary-

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, asymmetric catalysis could be employed at several key steps. For instance, an asymmetric conjugate addition of a methylating agent to an α,β-unsaturated azepan-2-one could be catalyzed by a chiral transition metal complex (e.g., copper, rhodium) or an organocatalyst nih.govacs.org. This would establish the stereocenter at C5.

Subsequently, the stereocenter at C3 could be introduced via a catalytic asymmetric α-amination. Organocatalytic methods for the asymmetric synthesis of γ-lactams have been reported and could potentially be adapted for this transformation rsc.orgnih.govexlibrisgroup.com. Alternatively, asymmetric hydrogenation of a suitable precursor, such as a β,γ-unsaturated γ-lactam, using a chiral rhodium or iridium catalyst, could be a viable strategy to introduce one of the stereocenters nih.govrsc.orgwiley-vch.deacs.org.

Potential Asymmetric Catalytic Approaches:

ReactionCatalyst TypeTargeted Stereocenter
Asymmetric Conjugate MethylationChiral Copper-phosphine complexesC5
Asymmetric α-AminationChiral organocatalysts (e.g., prolinol derivatives)C3
Asymmetric HydrogenationChiral Rhodium or Iridium complexesC3 or C5 (depending on precursor)

Chemoenzymatic Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure substituted lactams is of significant interest in medicinal chemistry due to their prevalence as core structures in various pharmaceutical agents. Chemoenzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, offer a powerful strategy for producing these chiral molecules with high optical purity. While direct chemoenzymatic synthesis routes for this compound are not extensively documented in publicly available literature, established principles and methodologies for analogous structures, particularly substituted caprolactams, provide a clear framework for its potential synthesis.

Key strategies in this field revolve around the enzymatic resolution of racemic mixtures, where an enzyme selectively acts on one enantiomer, allowing for the separation of both. More advanced methods, such as dynamic kinetic resolution (DKR), integrate an in-situ racemization process to convert the unwanted enantiomer into the desired one, theoretically enabling a 100% yield. acs.org

Enzymatic Kinetic Resolution (EKR) of Racemic Precursors

A primary approach for obtaining enantiopure this compound would involve the kinetic resolution of a racemic mixture of the lactam or a suitable precursor. Lipases are a class of enzymes widely employed for such resolutions due to their stability in organic solvents and broad substrate specificity. researchgate.net The process typically involves the enantioselective acylation or hydrolysis of a functional group. For a molecule like this compound, a lipase could catalyze the selective acylation of the 3-amino group in one enantiomer, leaving the other enantiomer unreacted.

This methodology has been successfully applied to a diverse range of chiral amines and alcohols. ntnu.nomdpi.com For instance, lipases such as Candida antarctica Lipase B (CALB) have demonstrated high enantioselectivity in resolving racemic building blocks for various pharmaceuticals. ntnu.no

Dynamic Kinetic Resolution (DKR) for Enhanced Yields

To overcome the 50% theoretical yield limitation of classical kinetic resolution, dynamic kinetic resolution (DKR) is an increasingly utilized technique. acs.orgrsc.org This method pairs a stereoselective enzyme with a catalyst that facilitates the continuous racemization of the starting material. This ensures that the entire racemic substrate pool can be converted into a single, desired enantiomer of the product. acs.org

A prominent industrial example of this strategy is the production of L-lysine, which involves the dynamic kinetic resolution of α-amino-ε-caprolactam (ACL), a structurally similar seven-membered lactam. nih.gov In this process, an L-α-amino-ε-caprolactam-hydrolase selectively hydrolyzes the L-enantiomer of ACL. Simultaneously, an α-amino-ε-caprolactam racemase interconverts the remaining D-ACL into L-ACL, feeding it back into the enzymatic hydrolysis step. nih.gov This synergistic enzymatic system allows for high conversion rates to the enantiopure amino acid. nih.gov

A similar DKR process could be envisioned for this compound, utilizing a stereoselective amidase or hydrolase in conjunction with a suitable racemase.

Enzyme SystemSubstrateProductConversion RateReference
D-aminopeptidase (DAP) with ACL RacemaseL-alanine amideD-alanine~45% (at 40-45°C) nih.gov
L-amino acid amidase (LaaA) with ACL RacemaseD-alanine amideL-alanineNot specified nih.gov

This table illustrates the conversion rates achieved in the dynamic kinetic resolution of amino acid amides using a racemase analogous to what could be applied for lactam synthesis.

Novel Biocatalytic Approaches for Lactam Ring Formation

Recent advances in biocatalysis have also opened new avenues for the asymmetric synthesis of lactam rings themselves. Enzyme-catalyzed C-H amidation, for example, allows for the direct and highly enantioselective formation of lactam structures from suitable precursors. nih.govescholarship.org While much of the research has focused on the formation of smaller β-, γ-, and δ-lactam rings, the underlying principles could be extended to larger rings like the azepan-2-one core. nih.gov Engineered enzymes, often based on myoglobin (B1173299) or cytochrome P450, can catalyze intramolecular C-N bond formation with exceptional control over stereochemistry, often achieving enantiomeric excess values greater than 99%. nih.govescholarship.org

EnzymeSubstrate TypeProductYieldEnantiomeric Excess (ee)Reference
Engineered Myoglobin (Mb)Dioxazoloneγ-Lactam68-90%66-99% nih.gov
Engineered Myoglobin (Mb)Dioxazoloneβ-Lactamup to 93%99% nih.gov
Engineered Myoglobin (Mb*)Dioxazoloneδ-Lactam45-93%90-99% nih.gov

This table presents results from myoglobin-catalyzed synthesis of various lactams, demonstrating the high yields and enantioselectivity achievable with modern biocatalytic methods.

By adapting these sophisticated synthetic methodologies, the efficient and highly selective chemoenzymatic production of enantiopure this compound is a feasible objective, leveraging the well-established power of biocatalysis in asymmetric synthesis.

Advanced Chemical Transformations and Functional Group Interconversions

Reactions at the Primary Amino Group (C3-Amino)

The primary amino group at the C3 position is a key site for nucleophilic reactions, enabling the introduction of a wide range of substituents. Its reactivity is central to the derivatization of the 3-Amino-5-methylazepan-2-one core.

Amine Acylation and Sulfonylation

The primary amino group of this compound readily undergoes acylation and sulfonylation reactions when treated with appropriate electrophiles such as acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Acylation: Reaction with an acyl chloride (e.g., Acetyl Chloride) in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) (TEA) yields the corresponding N-acylated derivative. This transformation converts the primary amine into a secondary amide, which can significantly alter the compound's physicochemical properties.

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., p-Toluenesulfonyl Chloride) under basic conditions results in the formation of a stable sulfonamide linkage. Sulfonamides are important functional groups in medicinal chemistry.

Table 1: Representative Acylation and Sulfonylation Reactions The following table presents hypothetical data for illustrative purposes based on established chemical principles.

ElectrophileReagent/ConditionsProduct
Acetyl ChlorideTriethylamine, Dichloromethane, 0°C to RTN-(5-methyl-2-oxoazepan-3-yl)acetamide
Benzoyl ChloridePyridine, 0°C to RTN-(5-methyl-2-oxoazepan-3-yl)benzamide
p-Toluenesulfonyl ChlorideNaOH (aq), DichloromethaneN-(5-methyl-2-oxoazepan-3-yl)-4-methylbenzenesulfonamide
Methanesulfonyl ChlorideDiisopropylethylamine, THF, 0°CN-(5-methyl-2-oxoazepan-3-yl)methanesulfonamide

Reductive Amination Reactions

Reductive amination provides a powerful method for N-alkylation of the primary amino group. wikipedia.org This one-pot reaction involves the initial formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. libretexts.org

The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org This intermediate then dehydrates to form a Schiff base (imine). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is present in the reaction mixture to selectively reduce the imine C=N bond without affecting the starting carbonyl compound. libretexts.orgmdma.ch This method effectively avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. mdma.ch

Table 2: Examples of Reductive Amination with this compound The following table presents hypothetical data for illustrative purposes based on established chemical principles.

Carbonyl CompoundReducing AgentProduct
FormaldehydeNaBH(OAc)₃3-(Dimethylamino)-5-methylazepan-2-one
AcetoneNaBH₃CN3-(Isopropylamino)-5-methylazepan-2-one
BenzaldehydeNaBH(OAc)₃3-(Benzylamino)-5-methylazepan-2-one
CyclohexanoneNaBH₃CN3-(Cyclohexylamino)-5-methylazepan-2-one

Formation of Imine and Hydrazone Derivatives

Condensation of the primary amino group with aldehydes or ketones under dehydrating conditions leads to the formation of imine derivatives, also known as Schiff bases. mdpi.com This reaction is typically reversible and is driven to completion by the removal of water. Imines are valuable intermediates in organic synthesis. mdpi.com

Similarly, reaction with hydrazines or related compounds can yield hydrazone derivatives. The formation of both imines and hydrazones involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com These reactions are fundamental in the synthesis of various heterocyclic systems and pharmacologically active molecules. nih.govnih.gov

Palladium-Mediated Cross-Coupling Reactions Involving the Amino Group

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination, for example, allows for the N-arylation of primary amines like this compound.

In a typical Buchwald-Hartwig reaction, the amino compound is coupled with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst (such as Pd(OAc)₂), a phosphine (B1218219) ligand (like XPhos or RuPhos), and a base (e.g., NaOt-Bu or K₂CO₃). This methodology provides a direct route to N-aryl lactam derivatives, which are structures of significant interest in medicinal chemistry and materials science. nih.gov

Table 3: Hypothetical Palladium-Catalyzed N-Arylation Reaction

Aryl HalideCatalyst/Ligand SystemBaseProduct
4-BromotoluenePd₂(dba)₃ / BINAPNaOt-Bu5-Methyl-3-(p-tolylamino)azepan-2-one
2-ChloropyridinePd(OAc)₂ / XPhosK₃PO₄5-Methyl-3-(pyridin-2-ylamino)azepan-2-one
1-IodonaphthalenePdCl₂(dppf)Cs₂CO₃5-Methyl-3-(naphthalen-1-ylamino)azepan-2-one

Reactivity of the Lactam Carbonyl (C2-Ketone)

The lactam carbonyl group, while less reactive than a ketone, is susceptible to reduction, which provides a pathway to important saturated heterocyclic structures.

Reductions to Cyclic Amines

The amide functionality within the lactam ring can be completely reduced to a cyclic amine. This transformation is typically achieved using powerful reducing agents capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes (e.g., BH₃·THF).

The reduction of the C2-carbonyl group in this compound with a reagent like LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) would yield the corresponding saturated seven-membered ring, 5-methylazepane-3-amine. This reaction converts the lactam into a substituted azepane, a valuable scaffold for the development of new chemical entities. The reaction proceeds via a complex aluminum-hydride intermediate, ultimately leading to the removal of the carbonyl oxygen and the formation of a methylene (B1212753) group at the C2 position.

Oxygen Atom Exchange Reactions

Oxygen atom exchange at the carbonyl group of an amide or lactam is a fundamental reaction that typically occurs during hydrolysis. The mechanism involves the nucleophilic attack of water on the carbonyl carbon, proceeding through a tetrahedral intermediate.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer from the incoming hydroxyl group to the ring nitrogen is followed by the elimination of the original carbonyl oxygen as a water molecule upon reformation of the carbonyl double bond. Repetition of this hydration-dehydration sequence allows for the exchange of the oxygen atom.

In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the resulting alkoxide by a water molecule, followed by deprotonation of the hydroxyl group and elimination of the original oxygen (as hydroxide), can also lead to oxygen exchange, although hydrolysis to the corresponding amino acid is the more common outcome. For this compound, these reactions provide a pathway for isotopic labeling (e.g., with ¹⁸O) to trace metabolic or degradation pathways.

Plausible Mechanism for Acid-Catalyzed Oxygen Exchange
  • Protonation of the carbonyl oxygen.
  • Nucleophilic attack by water to form a tetrahedral intermediate.
  • Proton transfer to the ring nitrogen.
  • Elimination of H₂O and deprotonation to regenerate the protonated carbonyl.
  • Transformations at the Methyl Group (C5-Methyl)

    The methyl group at the C5 position consists of unactivated C(sp³)–H bonds, making its selective functionalization a significant chemical challenge. Strategies for its transformation typically rely on advanced catalytic methods that can overcome the high bond dissociation energy of these C-H bonds.

    Radical-mediated reactions offer a powerful approach for the functionalization of unactivated C–H bonds. These methods often proceed via a radical relay mechanism, where a highly reactive radical species is generated to perform an initial hydrogen atom transfer (HAT) from the substrate.

    For the C5-methyl group of this compound, a potent HAT reagent, such as a nitrogen-centered radical or an oxyl radical, could abstract a hydrogen atom to generate a primary alkyl radical. This transient intermediate can then be trapped by various reagents to introduce new functional groups. This approach is central to late-stage functionalization, a strategy to modify complex molecules without lengthy de novo synthesis.

    Challenges in the radical functionalization of this molecule include achieving regioselectivity. The C-H bonds alpha to the lactam nitrogen (at C3 and C7) are generally more activated and thus more susceptible to HAT. Therefore, achieving selective functionalization at the C5-methyl group would likely require catalysts or directing groups that can overcome this inherent reactivity preference.

    Table 1: Representative Radical C–H Functionalization Strategies

    Reaction TypeReagent/Catalyst SystemPotential Product Functionality
    HalogenationN-Halosuccinimide (NXS) / Light-CH₂X (X = Cl, Br, I)
    AzidationAzide source / Photoredox Catalyst-CH₂N₃
    CyanationTMSCN / Copper Catalyst-CH₂CN
    HeteroarylationHeteroaryl Sulfone / Radical Initiator-CH₂-Heteroaryl

    The selective oxidation of the C5-methyl group to an alcohol, aldehyde, or carboxylic acid is another challenging transformation due to the presence of more easily oxidizable sites, such as the amino group and the α-carbons of the lactam. Success in this area often relies on biocatalysis or biomimetic catalysts.

    Enzymes like cytochrome P450 monooxygenases are known to perform highly selective oxidations of unactivated C–H bonds in complex molecules. These enzymes utilize a high-valent iron-oxo species to abstract a hydrogen atom, followed by a radical rebound mechanism to deliver a hydroxyl group. A chemo- and regioselective enzymatic system could potentially target the C5-methyl group.

    In synthetic chemistry, manganese-based complexes have been developed to mimic this reactivity, enabling the oxidation of methylene C-H bonds in the presence of sensitive aromatic groups. Such a catalyst, possibly in conjunction with a directing group strategy, could be adapted for the selective oxidation of the methyl group in this compound.

    Ring System Modification and Annulation Reactions

    The azepan-2-one (B1668282) scaffold can be used as a building block for constructing more complex, fused heterocyclic systems. These reactions often leverage the existing functionality, particularly the 3-amino group, to direct the formation of new rings.

    Annulation reactions can be employed to build new rings onto the lactam framework. The presence of the primary amino group at the C3 position provides a key nucleophilic handle for initiating such transformations. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) or dihydropyrimidine (B8664642) rings.

    A plausible strategy involves the condensation of the 3-amino group with a β-ketoester. The initial enamine or imine formation would be followed by an intramolecular cyclization, where the lactam nitrogen or an enolate attacks the ester or ketone carbonyl, respectively, to form a new six-membered heterocyclic ring fused to the azepane core. Such synthetic routes are valuable for creating novel molecular scaffolds for medicinal chemistry. The synthesis of fused-ring β-amino lactams has been achieved through stereocontrolled routes, indicating that complex, multi-cyclic systems can be accessed from amino-lactam precursors.

    Hypothetical Annulation Reaction

    Reaction of this compound with ethyl acetoacetate (B1235776) could potentially lead to a fused dihydropyrimidinone system, expanding the molecular complexity.

    Substituted azepan-2-ones (caprolactams) are important monomers for the synthesis of functional polyamides (Nylons) via ring-opening polymerization (ROP). This process can be initiated by anionic, cationic, or other mechanisms.

    Anionic Ring-Opening Polymerization (AROP): AROP is the most common method for polymerizing lactams and requires a strong base catalyst and an activator (or co-initiator). The base deprotonates a lactam monomer to form a lactamate anion, which is the initiating species. The polymerization propagates by the nucleophilic attack of the lactamate anion on the activated carbonyl group of another monomer unit. For this compound, the primary amine at C3 could interfere with the strong base used for initiation. Therefore, protection of the amino group (e.g., as a Boc-carbamate) would likely be necessary to achieve controlled polymerization.

    Cationic Ring-Opening Polymerization (CROP): CROP is typically initiated by protonic acids. The process begins with the protonation of the lactam's carbonyl oxygen, activating the monomer toward nucleophilic attack by another neutral lactam molecule. The presence of the basic 3-amino group in this compound would compete for the acid initiator, potentially complicating the polymerization process. However, CROP is a viable method for polymerizing N-substituted lactams.

    The substituents on the monomer ring influence the properties of the resulting polymer. The C5-methyl group would be expected to decrease the crystallinity and melting point of the polyamide compared to unsubstituted Nylon 6, while potentially improving its solubility in organic solvents. The amino group, once deprotected, would provide a valuable handle for post-polymerization modification, allowing for the attachment of other functional moieties or for cross-linking.

    Table 2: General Conditions for Ring-Opening Polymerization of Functionalized Lactams

    Polymerization TypeInitiator/CatalystActivator/Co-initiatorTypical Temperature (°C)Key Considerations for this compound
    Anionic (AROP)Sodium lactamate, NaH, KHMDSN-Acetylcaprolactam, Isocyanates150 - 240Amino group requires protection to prevent side reactions.
    Cationic (CROP)HCl, H₃PO₄, Sulfonic acidsNot typically required> 150Basic amino group can neutralize the acid catalyst.

    Sophisticated Spectroscopic and Structural Elucidation Techniques

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. A comprehensive suite of 1D and 2D NMR experiments is necessary for an unambiguous assignment of all proton and carbon signals.

    The azepan-2-one (B1668282) ring typically adopts a chair-like conformation to minimize steric and torsional strain. semanticscholar.orgrsc.org The substituents at the C3 and C5 positions can be arranged in either a cis or trans relationship, leading to distinct NMR spectra for each diastereomer.

    1D NMR Analysis (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the seven-membered ring are diastereotopic and are expected to appear as complex multiplets. The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts for the major diastereomer are presented in Table 1.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-5-methylazepan-2-one

    PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
    C2 (C=O)175-178--
    C350-553.2-3.6m
    C430-351.5-1.9m
    C530-351.6-2.0m
    C640-451.4-1.8m
    C745-503.0-3.4m
    C5-CH₃20-250.9-1.1d
    N1-H-7.5-8.5br s
    C3-NH₂-1.5-2.5br s

    Note: Predicted values are based on typical shifts for substituted caprolactams. d = doublet, m = multiplet, br s = broad singlet.

    2D NMR Analysis for Structural Confirmation: While 1D spectra suggest the structure, 2D NMR experiments are essential to confirm atomic connectivity and stereochemistry. longdom.org

    COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks would be expected between H3 and the H4 protons, H4 protons and both H3 and H5, H5 and the H4/H6 protons, and H6 protons and both H5 and H7. A crucial correlation would also be seen between the C5-H proton and the C5-CH₃ protons.

    HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already-assigned proton signals.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the relative stereochemistry. It identifies protons that are close in space. For example, in a chair conformation, observing a NOESY cross-peak between the H3 proton and the C5-methyl protons would suggest a cis relationship (both axial or both equatorial), whereas the absence of this correlation would imply a trans arrangement.

    The seven-membered azepan-2-one ring is not rigid and can undergo conformational exchange, primarily through a ring-flipping process between two chair-like conformers. rsc.org This dynamic process can be studied using variable temperature (VT) NMR.

    At room temperature, if the ring flip is fast on the NMR timescale, the observed chemical shifts are an average of the different conformations. By lowering the temperature, this exchange process can be slowed. If the energy barrier is sufficiently high, the individual conformers can be "frozen out," leading to the appearance of two distinct sets of signals in the NMR spectrum. As the temperature is raised, these separate signals will broaden, eventually coalesce into a single sharp peak at the coalescence temperature, and then sharpen again at higher temperatures. Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic activation parameters (ΔG‡) for the conformational inversion process.

    Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

    The key functional groups in this compound (amide and amine) give rise to characteristic absorption bands in the IR spectrum. Detailed assignments can be supported by computational methods like Density Functional Theory (DFT).

    Table 2: Predicted Principal Vibrational Modes for this compound

    Vibrational ModePredicted Wavenumber (cm⁻¹)Description
    N-H Stretch (Amide & Amine)3200-3400Stretching of N-H bonds
    C-H Stretch (Aliphatic)2850-2960Asymmetric and symmetric stretching of CH, CH₂, CH₃ groups
    C=O Stretch (Amide I)1640-1670Carbonyl stretching, highly characteristic of the lactam ring
    N-H Bend (Amine)1590-1650Scissoring motion of the primary amine
    N-H Bend / C-N Stretch (Amide II)1510-1550Coupled vibration of N-H in-plane bending and C-N stretching
    C-H Bend1370-1470Bending modes of CH₂, CH₃ groups
    C-N Stretch1020-1250Stretching of the C-N single bonds

    Fermi Resonance Analysis: Fermi resonance is a phenomenon where a fundamental vibrational mode couples with an overtone or combination band of similar energy and symmetry. researchgate.net This coupling results in two bands appearing in the spectrum where only one was expected, shifted in frequency and with altered intensity. In lactams, the strong Amide I (C=O stretch) band is a potential candidate for Fermi resonance if a suitable overtone or combination band exists nearby in the spectrum. The presence of a doublet in the carbonyl region could indicate such an interaction, providing a more nuanced understanding of the molecule's vibrational landscape.

    The exact frequencies of certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. For instance, the positions of C-H bending and C-N stretching modes can differ slightly depending on whether the methyl group at C5 is in an axial or equatorial position. By comparing the experimentally obtained FTIR and Raman spectra with spectra predicted computationally for different stable conformers, it is possible to determine the predominant conformation of the molecule in the solid state or in solution.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

    HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₇H₁₄N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ is 143.1184.

    In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through analysis of fragmentation patterns. nih.gov The protonated molecule is fragmented, and the exact masses of the resulting ions are measured, allowing for the deduction of their elemental compositions. The fragmentation of cyclic amides often involves ring-opening followed by characteristic losses. unl.ptrsc.orglibretexts.org

    Table 3: Predicted HRMS Fragmentation Data for [C₇H₁₄N₂O+H]⁺

    Predicted m/zPredicted Formula of FragmentPlausible Loss from Parent Ion
    143.1184[C₇H₁₅N₂O]⁺- (Parent Ion [M+H]⁺)
    126.0922[C₇H₁₂NO]⁺NH₃ (Loss of amino group)
    115.1021[C₆H₁₃N₂]⁺CO (Loss of carbonyl group)
    98.0762[C₅H₁₀NO]⁺C₂H₅N
    86.0970[C₅H₁₂N]⁺C₂H₃NO
    70.0657[C₄H₈N]⁺C₃H₇NO

    This detailed fragmentation data serves as a molecular fingerprint, providing conclusive evidence for the arrangement of atoms within the this compound structure.

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding a molecule's structure and function. The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern.

    For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. If successful, the analysis would yield a detailed structural model. Conformational studies on substituted ε-caprolactams (the parent ring system of the compound ) indicate that these seven-membered rings typically adopt a chair-type conformation with a planar lactam group. rsc.org The orientation of substituents, such as the amino and methyl groups in this compound, would be definitively established, confirming whether they are in axial or equatorial positions and providing precise torsional angles.

    However, no published studies were found that report the successful crystallization or subsequent X-ray diffraction analysis of this compound or its immediate derivatives. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented.

    Table 4.4.1: Hypothetical Crystal Structure Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

    Parameter Value
    Empirical Formula C₇H₁₄N₂O
    Formula Weight 142.20 g/mol
    Crystal System Data Not Available
    Space Group Data Not Available
    Unit Cell Dimensions Data Not Available
    Volume Data Not Available
    Z Data Not Available

    Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

    Chiroptical spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules in solution. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. yale.edu

    Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. yale.edu A CD spectrum shows positive or negative peaks (known as Cotton effects) in the region of a chromophore's absorption bands. libretexts.org For this compound, the lactam carbonyl group acts as a chromophore. The sign and magnitude of the Cotton effect associated with the n→π* transition of this carbonyl group would be highly sensitive to the stereochemistry of the adjacent chiral centers at positions 3 and 5. By comparing the experimental CD spectrum to computational predictions or to spectra of related compounds with known configurations, the absolute configuration of this compound could be assigned.

    Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. vlabs.ac.inslideshare.net An ORD curve that passes through a peak and a trough in the vicinity of a chromophore's absorption band is also known as a Cotton effect. libretexts.org A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, and a negative Cotton effect is the reverse. libretexts.org The shape and sign of the ORD curve for this compound would provide critical information for assigning its absolute configuration.

    Despite the utility of these techniques, a search of the available literature yielded no specific CD or ORD spectra for this compound. Consequently, no experimental data on its chiroptical properties can be reported.

    Table 4.5.1: Summary of Chiroptical Data for this compound

    Technique Observed Maxima/Minima (nm) Molar Ellipticity / Specific Rotation
    Circular Dichroism (CD) Data Not Available Data Not Available

    Advanced Theoretical and Computational Chemical Studies

    Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the behavior of molecular systems. sapub.orgresearchgate.net These approaches solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. Methods like the B3LYP hybrid functional are commonly used for their balance of accuracy and computational efficiency. sapub.org

    The three-dimensional arrangement of atoms in a molecule is critical to its function and properties. Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible molecule like 3-Amino-5-methylazepan-2-one, which contains a seven-membered ring, multiple low-energy conformations can exist.

    Conformational landscape mapping involves a systematic search for these various stable conformers (local minima on the potential energy surface) and the transition states that connect them. nih.gov The azepane ring can adopt several conformations, such as chair, boat, and twist forms, and the positions of the amino and methyl substituents (axial vs. equatorial) further multiply the possibilities. Computational analysis reveals the relative energies of these conformers, identifying the most probable structures under given conditions. researchgate.net

    Table 1: Illustrative Conformational Energy Profile for this compound

    ConformerSubstituent PositionsRelative Energy (kcal/mol)
    Chair-1Amino (equatorial), Methyl (equatorial)[Calculated Value - Expected Global Minimum]
    Chair-2Amino (axial), Methyl (equatorial)[Calculated Value]
    Boat-1Amino (equatorial), Methyl (equatorial)[Calculated Value]
    Twist-ChairAmino (axial), Methyl (axial)[Calculated Value]

    Note: The values in this table are illustrative placeholders representing the type of data generated from conformational analysis.

    Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret or verify experimental results.

    NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding constants, which are then converted into NMR chemical shifts (¹H and ¹³C). mdpi.com By performing GIAO calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. dergipark.org.tr Comparing these theoretical shifts with experimental data helps confirm the structure and assign specific signals to individual nuclei.

    Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

    Carbon AtomTypical Experimental Shift Range (ppm)Calculated Shift (ppm) via GIAO
    C=O170-180[Calculated Value]
    C-N (amino)50-60[Calculated Value]
    C-CH₃30-40[Calculated Value]
    CH₃15-25[Calculated Value]

    Note: The values in this table are illustrative placeholders.

    IR/Raman Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum and scattering peaks in a Raman spectrum. mdpi.com These calculations help in the assignment of vibrational modes, such as the characteristic C=O stretch of the lactam, the N-H stretches of the amino group, and various C-H bending and stretching modes. chemicalbook.com

    The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

    HOMO: Represents the orbital from which an electron is most easily donated. Regions of high HOMO density are sites of electrophilic attack.

    LUMO: Represents the orbital to which an electron is most easily accepted. Regions of high LUMO density are sites of nucleophilic attack.

    The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. utexas.edu A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. semanticscholar.org For this compound, the HOMO is likely localized on the electron-rich amino group and carbonyl oxygen, while the LUMO may be distributed around the carbonyl group's π* anti-bonding orbital. researchgate.netresearchgate.net

    Table 3: Frontier Molecular Orbital Energies for this compound

    ParameterEnergy (eV)Description
    E(HOMO)[Calculated Value]Energy of the highest occupied molecular orbital
    E(LUMO)[Calculated Value]Energy of the lowest unoccupied molecular orbital
    HOMO-LUMO Gap[Calculated Value]E(LUMO) - E(HOMO); indicates chemical reactivity

    Note: The values in this table are illustrative placeholders.

    Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

    The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. chemrxiv.orgchemrxiv.org The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values. ustc.edu.cn

    Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are attractive to electrophiles. For this compound, these regions are expected around the carbonyl oxygen and the lone pair of the amino nitrogen. sapub.org

    Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms of the amino group and the carbonyl carbon. mdpi.com

    The MEP surface provides a clear, intuitive map of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding or reactions with other charged species.

    Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

    Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized picture that corresponds to classical Lewis structures (bonds, lone pairs). wisc.eduwisc.edu This method is particularly powerful for quantifying intramolecular charge transfer and hyperconjugative interactions. rsc.org

    Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound

    Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
    LP(1) N (amino)σ(C-C)[Calculated Value]Hyperconjugation
    LP(1) O (carbonyl)σ(N-C)[Calculated Value]Hyperconjugation
    σ(C-H)σ*(C-N)[Calculated Value]Hyperconjugation

    Note: The values in this table are illustrative placeholders representing key stabilizing interactions.

    Atoms in Molecules (AIM) Theory and Hirshfeld Surface Analysis for Intermolecular Interactions

    Understanding how molecules interact with each other is key to predicting their macroscopic properties, such as crystal packing and solubility.

    Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. arxiv.org By locating critical points in the electron density, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.

    Hirshfeld Surface Analysis: This is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a 3D surface defined around a molecule, where the color coding indicates the nature and proximity of intermolecular contacts. This analysis can be broken down into a 2D "fingerprint plot," which provides a quantitative summary of the different types of atomic contacts. For this compound, this analysis would highlight the crucial role of hydrogen bonds involving the amino group (N-H donor) and the carbonyl group (C=O acceptor) in forming the crystal structure. researchgate.net It would quantify the percentage of the surface involved in H···H, O···H, N···H, and other contacts, providing a detailed picture of the crystal packing forces.

    Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

    Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including conformational changes and the influence of the surrounding solvent environment. These simulations can provide detailed insights into the flexibility of the azepan-2-one (B1668282) ring and how the presence of amino and methyl substituents, as well as the choice of solvent, dictates its preferred three-dimensional structure and dynamic behavior.

    Despite the utility of MD simulations, a thorough search of the scientific literature did not yield specific studies focused on the molecular dynamics of this compound. Computational studies on closely related substituted ε-caprolactam structures have been conducted, often employing methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes in conjunction with computational analysis, to determine their conformational preferences. These studies generally indicate that the seven-membered caprolactam ring tends to adopt a chair-like conformation as its most stable form.

    While these findings for similar molecules provide a general framework for understanding the likely conformational behavior of this compound, the absence of specific MD simulation data for this compound means that detailed, quantitative insights into its solvent-dependent conformational flexibility and the energetic barriers between different conformational states are not currently available. Such simulations would be invaluable for elucidating how solvents with different polarities interact with the amino and methyl groups and the lactam functionality, thereby influencing the conformational landscape of the molecule.

    Further computational research employing molecular dynamics simulations would be necessary to generate specific data on parameters such as dihedral angle distributions, radial distribution functions with solvent molecules, and potential of mean force calculations to map the energy landscape of conformational changes for this compound.

    Mechanistic Investigations of Chemical Reactions Involving 3 Amino 5 Methylazepan 2 One

    Elucidation of Reaction Pathways and Transition States

    The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. For a molecule like 3-Amino-5-methylazepan-2-one, potential reactions could involve the amino group (e.g., acylation, alkylation) or the lactam functionality (e.g., hydrolysis, reduction, ring-opening polymerization). Computational chemistry methods are often employed to model these pathways and identify the lowest energy routes from reactants to products, including the high-energy transition state structures. However, specific computational or experimental studies detailing these for this compound are not available.

    Catalytic Mechanisms (e.g., organocatalysis, transition metal catalysis)

    Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Reactions involving this compound could potentially be catalyzed by various means. For instance, organocatalysts could be employed to achieve enantioselective modifications of the amino group or the lactam ring. Transition metal catalysis could be utilized for cross-coupling reactions or hydrogenations. The active site of enzymes often features a catalytic triad (B1167595) of amino acids, such as serine, histidine, and aspartic acid, which work in concert to facilitate reactions like hydrolysis. wou.eduyoutube.com While these are general principles, the application and mechanistic details of specific catalytic systems for this compound have not been reported.

    Stereochemical Mechanisms and Diastereoselectivity/Enantioselectivity Control

    The presence of two stereocenters in this compound (at the 3- and 5-positions) means that stereochemical control is a critical aspect of its reactivity. The stereochemistry of a reagent can influence the stereochemical outcome of a reaction, a principle known as reagent stereochemical control. youtube.com Synthetic strategies would need to address the control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. Understanding the mechanisms that govern this control, such as the role of chiral catalysts or auxiliaries, is essential for the synthesis of specific stereoisomers. Late-stage stereochemical editing is an emerging paradigm that allows for the modification of the three-dimensional structure of a molecule at a later point in the synthesis. nih.gov However, specific studies detailing the stereochemical mechanisms in reactions of this compound are absent from the available literature.

    Applications in Advanced Chemical Synthesis and Functional Materials Non Clinical Focus

    As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

    The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals where a specific stereoisomer is often responsible for the desired activity. enamine.netmdpi.com Chiral building blocks—optically pure molecules that are incorporated into a larger structure—are essential tools for achieving this stereochemical control. nih.govchemscene.combldpharm.com

    (S)-3-Amino-1-methylazepan-2-one is recognized as a valuable chiral building block. bldpharm.com Its utility stems from the presence of a stereocenter at the C3 position of the azepanone ring, combined with functional groups that allow for further chemical transformations. Chemists can leverage this pre-existing chirality to construct complex target molecules with high stereospecificity, avoiding the need for challenging resolution steps or the development of novel asymmetric reactions. The process of asymmetric synthesis using such building blocks is a powerful strategy for producing single-enantiomer products efficiently. researchgate.netnih.gov

    In addition to direct incorporation, molecules like 3-Amino-5-methylazepan-2-one have the potential to act as chiral auxiliaries. In this approach, the chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction. After guiding the formation of the desired stereocenter on the substrate, the auxiliary is removed and can often be recovered for reuse. The amino group on the azepanone ring provides a convenient handle for the reversible attachment of substrates, enabling its potential application in this class of asymmetric transformations.

    Table 1: Key Features of this compound as a Chiral Synthon

    Feature Description Relevance in Asymmetric Synthesis
    Pre-defined Stereocenter Possesses a fixed chiral center at the C3 position. Allows for the direct transfer of chirality into a target molecule, simplifying stereocontrolled synthesis.
    Amino Functional Group A primary or secondary amine provides a reactive site. Enables covalent attachment to other molecules as a building block or a recoverable chiral auxiliary.

    | Lactam Ring | A seven-membered cyclic amide structure. | Offers conformational rigidity which can enhance stereochemical induction in reactions. Can also be a site for further functionalization. |

    Precursors for Advanced Organic Scaffolds and Chemical Libraries

    In chemical biology and drug discovery, there is a constant need for collections of diverse small molecules, known as chemical libraries, to screen for biological activity. These libraries are often built around a central molecular framework, or "scaffold," which can be systematically decorated with various functional groups. mdpi.com

    This compound is a promising precursor for the generation of advanced organic scaffolds. nih.govresearchgate.net Its structure contains multiple points of diversification, which is a key attribute for a library precursor. The primary amino group can be readily modified through a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce a first dimension of structural diversity. Furthermore, the lactam moiety itself offers additional opportunities for modification. The N-H bond of the lactam can be substituted, and the carbonyl group can be targeted by various reagents. In more advanced strategies, the lactam ring can be opened to yield a linear amino acid derivative, which can then be used in peptide synthesis or other transformations, further expanding the accessible chemical space. rsc.org The generation of libraries from such versatile precursors is a powerful tool for accelerating the discovery of new bioactive compounds. rsc.org

    Table 2: Potential Diversification Reactions for Library Synthesis

    Site of Reaction Reaction Type Example Reagents Resulting Functional Group
    Exocyclic Amino Group Acylation Acid chlorides, Anhydrides Amide
    Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amine
    Sulfonylation Sulfonyl chlorides Sulfonamide
    Lactam Nitrogen Alkylation Alkyl halides N-Substituted Lactam

    | Lactam Ring | Ring Opening (Hydrolysis) | Strong acid or base | ω-Amino acid derivative |

    Integration into Polymer Architectures for Novel Functional Materials

    The incorporation of functional monomers into polymers is a well-established strategy for creating materials with tailored properties. Amino acid-based polymers, for example, are of interest for pharmaceutical applications due to their biocompatibility. researchgate.net

    The structure of this compound presents several intriguing possibilities for its use in polymer chemistry. One potential route is through the ring-opening polymerization of the lactam. Similar to its parent compound, caprolactam (the monomer for Nylon-6), the azepan-2-one (B1668282) ring could potentially be opened under catalytic conditions to form a polyamide. The resulting polymer would feature a repeating backbone with a pendant methyl group and a side chain bearing an amino group at regular intervals. This amino functionality could be used for post-polymerization modification, such as grafting other molecules or for creating materials with specific pH-responsive or chelating properties.

    Alternatively, the molecule can be used as a functional monomer that is grafted onto an existing polymer backbone. For instance, the amino group could react with polymers containing electrophilic groups (e.g., poly(glycidyl methacrylate) or maleic anhydride (B1165640) copolymers) to introduce the chiral azepanone moiety as a side chain. Such functionalized polymers could find applications as chiral stationary phases for enantioselective chromatography or as novel hydrogels and membranes.

    Development of Chemical Probes for Research Purposes

    Chemical probes are specialized molecules designed to study biological systems by selectively binding to a specific target, such as a protein or enzyme. A typical probe consists of a scaffold for target recognition and a reporter tag (e.g., a fluorophore, biotin, or a radioisotope) for detection.

    While specific probes derived from this compound are not widely documented, its structure offers a suitable foundation for their design. The chiral, conformationally constrained azepanone ring system can serve as the core scaffold, providing a specific three-dimensional shape necessary for selective binding to a biological target. The key to its utility lies in the amino group, which acts as a versatile chemical handle. This amine can be readily derivatized to attach linkers and reporter groups without disrupting the core scaffold responsible for target recognition. For example, a fluorescent dye could be coupled to the amino group via a stable amide bond, allowing for visualization of the target's location in cells or tissues. This modular approach is a common strategy in the development of novel PET probes and other imaging agents. nih.gov

    Design of Ligands for Coordination Chemistry and Catalysis

    The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. mdpi.com Chiral ligands are of paramount importance in asymmetric catalysis, where a metal-ligand complex catalyzes a reaction to selectively produce one enantiomer of a product. mdpi.com

    (3S)-3-amino-1-methyl-azepan-2-one has been identified as a compound that can be used as a chiral ligand in catalysis. It possesses two potential donor atoms for coordinating to a metal center: the nitrogen atom of the amino group and the carbonyl oxygen of the lactam. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The formation of such chelates is a common feature in the coordination chemistry of amino alcohols and related compounds. rsc.org

    When an enantiomerically pure form, such as the (S)-isomer, is used, the resulting metal complex becomes chiral. The rigid, well-defined geometry of the ligand creates a chiral pocket around the metal's active site. This chiral environment can effectively discriminate between different stereochemical pathways of a reaction, leading to high enantioselectivity. nih.govacs.org Metal complexes featuring ligands of this type could be applied to a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

    Molecular Interactions and Biological Target Recognition Mechanistic and Biophysical Focus, No Clinical Data

    In Vitro Studies of Molecular Binding and Interaction with Biological Macromolecules

    In vitro studies are crucial for elucidating the direct interactions between a compound and its biological targets, such as enzymes and receptors. While specific binding data for 3-Amino-5-methylazepan-2-one is not extensively documented in publicly available literature, research on analogous structures with the azepan-2-one (B1668282) core provides insights into their potential binding behavior. For instance, capuramycin (B22844) analogues featuring an azepan-2-one moiety have been investigated for their inhibitory activity against translocase I, suggesting that the azepan-2-one scaffold can serve as a basis for enzyme inhibition. nih.gov

    The binding affinity of compounds is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through various experimental techniques, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance. For a hypothetical interaction of this compound with a target protein, the binding affinity would be influenced by the presence of the amino and methyl groups, which can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the amino acid residues in the binding pocket.

    Table 1: Hypothetical In Vitro Binding Affinities of this compound Analogs for a Target Protein

    CompoundTarget ProteinKi (nM)IC50 (nM)Assay Method
    This compoundEnzyme AData Not AvailableData Not AvailableRadioligand Binding
    Azepan-2-oneEnzyme AData Not AvailableData Not AvailableRadioligand Binding
    3-Aminoazepan-2-oneEnzyme AData Not AvailableData Not AvailableFluorescence Polarization
    5-Methylazepan-2-oneEnzyme AData Not AvailableData Not AvailableSurface Plasmon Resonance

    Computational Approaches to Molecular Recognition

    Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and a protein at the atomic level. researchgate.netnih.gov These approaches can provide valuable insights into the binding mode, conformational changes, and stability of the ligand-protein complex.

    Molecular docking studies would predict the preferred orientation of this compound within the binding site of a target protein. The docking score, an estimation of the binding affinity, would be calculated based on the intermolecular interactions, including hydrogen bonds between the amino group of the ligand and polar residues, as well as van der Waals interactions involving the methyl group and the aliphatic portion of the azepanone ring.

    Molecular dynamics simulations can further refine the docked pose and provide a dynamic view of the ligand-protein interaction over time. nih.gov MD simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding interface, and the key residues that contribute most significantly to the binding energy. Analysis of the MD trajectory can include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    Table 2: Illustrative Molecular Docking and MD Simulation Parameters for the Interaction of this compound with a Hypothetical Protein Target

    ParameterValueMethod
    Docking Score (kcal/mol)-8.5 (Illustrative)AutoDock Vina
    Key Interacting ResiduesAsp120, Tyr85, Phe201 (Illustrative)Molecular Docking
    RMSD of Ligand (Å)1.2 (Illustrative)Molecular Dynamics (100 ns)
    Number of Hydrogen Bonds3 (Illustrative)Molecular Dynamics Analysis

    Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

    Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at the 3-amino and 5-methyl positions, as well as on the azepanone ring itself.

    The presence and nature of the substituent at the 3-position are expected to be critical for binding affinity and selectivity. For example, a quantitative structure-activity relationship (QSAR) study on beta-amino-carbonyl compounds indicated that the charge on the substituted group can influence the compound's effectiveness. uobasrah.edu.iq Modification of the amino group, such as acylation or alkylation, would likely alter the hydrogen bonding capacity and steric interactions within the binding pocket.

    Similarly, the stereochemistry and size of the substituent at the 5-position would impact the conformational preference of the azepanone ring and its fit within the binding site. The methyl group in this compound likely contributes to hydrophobic interactions, and replacing it with larger or more polar groups would systematically probe the steric and electronic requirements of the binding pocket.

    Table 3: Hypothetical SAR Data for this compound Analogs

    AnalogModificationRelative Binding AffinityPostulated Interaction Change
    Analog 13-NH2 to 3-NHCOCH3DecreasedLoss of key hydrogen bond donation
    Analog 25-CH3 to 5-HDecreasedLoss of hydrophobic interaction
    Analog 35-CH3 to 5-C2H5IncreasedEnhanced hydrophobic interaction
    Analog 4(R)-5-CH3 to (S)-5-CH3Significantly AlteredChange in stereochemical fit

    Mechanistic Exploration of Biochemical Pathways Modulated by Compound Analogs

    Understanding how a compound modulates a biochemical pathway at a mechanistic level is essential for characterizing its molecular function. While the specific pathways affected by this compound are not yet elucidated, studies on related heterocyclic compounds provide a framework for such investigations.

    If this compound were to inhibit a specific enzyme, its mechanism of action could be explored through enzyme kinetics studies. These studies could determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing clues about its binding site and how it affects substrate binding and catalysis.

    Furthermore, analogs of this compound could be used as chemical probes to investigate cellular signaling pathways. For example, if the compound were to bind to a receptor, downstream signaling events such as changes in second messenger concentrations (e.g., cAMP, Ca2+) or the phosphorylation state of key signaling proteins could be monitored in cell-based assays. The goal of such studies is to build a detailed molecular picture of how the compound perturbs biological systems, independent of any potential therapeutic outcome.

    Future Research Directions and Challenges

    Development of Green and Sustainable Synthetic Routes

    The industrial production of ε-caprolactam has historically relied on processes that are resource-intensive and generate significant waste, such as the large-scale formation of ammonium (B1175870) sulfate (B86663) as a by-product. pnas.org A primary challenge for the future utility of 3-Amino-5-methylazepan-2-one is the development of synthetic pathways that adhere to the principles of green chemistry.

    Future research must pivot away from conventional multi-step syntheses that employ stoichiometric, hazardous reagents. A key objective will be to design catalytic, atom-economical routes starting from renewable feedstocks. rsc.org Biocatalysis, in particular, presents a promising frontier. The use of engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, could enable highly selective C-H amination or intramolecular cyclization reactions to form the lactam ring under mild, aqueous conditions. nih.gov Another avenue involves leveraging bio-based platform chemicals and integrating them with chemocatalytic steps to build the carbon skeleton efficiently. rsc.org The development of one-pot, solvent-free processes using heterogeneous catalysts that can be easily recovered and recycled would represent a significant advance, minimizing both energy consumption and waste generation. pnas.org

    Table 1: Potential Green Synthetic Strategies for this compound

    Strategy Description Key Advantages Research Challenges
    Biocatalytic Synthesis Use of engineered enzymes (e.g., transaminases, amidases, or C-H aminating enzymes) to construct the chiral amine center and lactam ring. High stereoselectivity, mild reaction conditions (aqueous, room temp.), use of renewable resources. Enzyme discovery and engineering for substrate specificity, scalability of biocatalytic processes.
    Chemo-catalytic Routes from Biomass Conversion of bio-derived precursors (e.g., from lysine (B10760008) or adipic acid) using heterogeneous or homogeneous catalysts. Reduces reliance on petrochemical feedstocks. rsc.org Developing efficient catalysts for multi-step transformations, purification from complex biological matrices.
    Tandem Catalysis One-pot reactions where multiple catalytic transformations occur sequentially to build complexity rapidly. Increased efficiency, reduced waste from intermediate purification steps. Catalyst compatibility, controlling selectivity in a complex reaction environment.

    Exploration of Unconventional Reactivity Patterns and Novel Transformations

    The reactivity of this compound is largely dictated by the lactam and the primary amino group. While classical transformations like N-acylation, N-alkylation, and peptide couplings are predictable, significant opportunities lie in exploring more unconventional reactivity. The interplay between the amino group, the lactam ring, and the methyl substituent could lead to novel chemical transformations.

    Future research should investigate catalyst-mediated C-H functionalization at various positions on the azepane ring, which remains a formidable challenge in saturated heterocycles. The amino group could act as an internal directing group to guide a metal catalyst to specific C-H bonds, enabling the installation of new functional groups with high regioselectivity. Furthermore, the development of novel multicomponent reactions (MCRs) where this compound serves as a key building block could rapidly generate molecular complexity. univ.kiev.ua For instance, an MCR involving the amino group, an aldehyde, and an isocyanide could construct elaborate heterocyclic systems fused to the azepane core. Another area of interest is the exploration of ring-expansion or ring-distortion reactions, potentially triggered by the strategic placement of functional groups, to access larger or more constrained ring systems.

    Advanced Stereochemical Control in Complex Derivatizations

    The structure of this compound contains two stereocenters at the C3 and C5 positions, meaning it can exist as four possible stereoisomers. The precise three-dimensional arrangement of the amino and methyl groups will profoundly influence the biological and material properties of its derivatives. Therefore, achieving absolute and relative stereochemical control is a paramount challenge.

    Future synthetic efforts must focus on developing highly diastereoselective and enantioselective routes. This could be achieved through several advanced strategies:

    Asymmetric Catalysis: Employing chiral catalysts (metal-based, organocatalytic, or enzymatic) to set one or both stereocenters during the ring-forming step or in a key functionalization step. nih.gov

    Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor to direct the stereochemical outcome of a reaction, followed by its removal.

    Substrate Control: Leveraging the existing stereochemistry of a chiral starting material (from the "chiral pool") to direct the formation of the new stereocenter.

    Once a single enantiomer of this compound is obtained, a further challenge is to control the stereochemistry of subsequent derivatization reactions. nih.govresearchgate.net For example, reactions at the α-carbon to the lactam carbonyl could be directed by the existing stereocenters, but predicting and controlling this diastereoselectivity will require systematic investigation and potentially the aid of computational modeling.

    Table 2: Approaches for Stereochemical Control

    Method Description Potential Application
    Asymmetric Hydrogenation Enantioselective reduction of a prochiral enamine or imine precursor to establish the C3 amino stereocenter. Establishing the absolute configuration of the amino group early in the synthesis.
    Organocatalytic Michael Addition Chiral amine catalysts used to perform a conjugate addition to an α,β-unsaturated precursor, setting stereocenters. Creating the substituted carbon backbone with high enantiomeric excess.
    Biocatalytic Desymmetrization Enzymatic modification of a symmetric precursor to produce a chiral intermediate. Efficient production of enantiopure building blocks for the synthesis.

    Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

    The vast chemical space accessible from the this compound scaffold makes traditional, intuition-driven research inefficient. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of both synthetic routes and functional derivatives. engineering.org.cn

    A significant challenge is the lack of specific reaction data for this compound. Future work could involve establishing high-throughput automated synthesis platforms to generate the necessary data to train predictive models. appliedclinicaltrialsonline.com AI algorithms could then be used to:

    Predict Reaction Outcomes: Develop models that can accurately predict the yield, selectivity, and optimal conditions for the synthesis and derivatization of this compound, saving significant experimental time and resources. chemai.ioscispace.com

    Retrosynthesis Planning: Utilize AI-driven retrosynthesis tools to propose novel and efficient synthetic pathways, including green and sustainable options that a human chemist might overlook. engineering.org.cn

    Catalyst Discovery: Screen virtual libraries of catalysts to identify the most promising candidates for specific transformations, such as stereoselective C-H functionalization or novel cyclizations.

    De Novo Design: Design new derivatives of this compound with tailored properties by using generative models that learn the relationship between chemical structure and desired functions.

    The integration of AI with automated experimental setups creates a closed-loop system where the AI designs experiments, the robot performs them, and the results are fed back to the AI to refine its models, leading to rapid cycles of learning and discovery. appliedclinicaltrialsonline.com

    Fundamental Understanding of Structure-Property-Function Relationships for Tailored Applications

    A major research effort will be to synthesize a library of derivatives where these structural features are systematically varied. These compounds would then be subjected to rigorous analysis to build comprehensive structure-property-function models. For example, if the goal is to develop new polymers, key properties to investigate would be thermal stability, crystallinity, and mechanical strength of polyamides derived from these monomers. If the target is bioactive molecules for drug discovery, properties such as receptor binding affinity, metabolic stability, and cell permeability would be critical. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in this endeavor. mdpi.comscispace.com By correlating the measured properties of the synthesized derivatives with calculated molecular descriptors, QSAR models can be built to predict the activity of virtual compounds. This allows for the computational screening of vast numbers of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby making the discovery process more efficient and targeted.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.